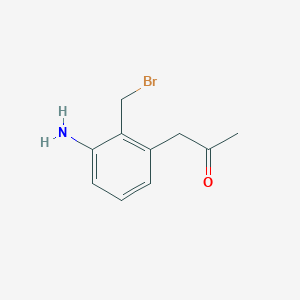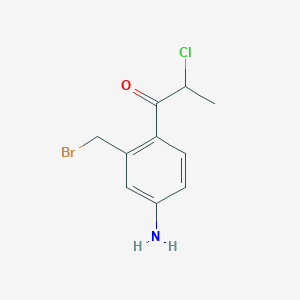![molecular formula C6H12N2 B14050725 (4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)
(4R)-1-Azabicyclo[2.2.1]heptan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,4S)-1-Aza-bicyclo[221]hept-3-ylamine is a bicyclic amine compound characterized by its unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This can be achieved using reagents such as sodium hydride in a solvent like tetrahydrofuran.
Amine Introduction:
Industrial Production Methods: Industrial production of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine may involve large-scale cyclization and amination processes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane.
Major Products:
Oxidation: Oxides of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine.
Reduction: Reduced amine derivatives.
Substitution: Substituted bicyclic amine compounds.
Scientific Research Applications
(1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
(1R,2S)-2-Aza-bicyclo[2.2.1]heptane: Another bicyclic amine with a slightly different structure.
(1S,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylmethanol: A derivative with an additional hydroxyl group.
Uniqueness: (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine is unique due to its specific stereochemistry and the presence of an amine group, which imparts distinct chemical and biological properties. Its three-dimensional structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(4R)-1-azabicyclo[2.2.1]heptan-3-amine |
InChI |
InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6?/m1/s1 |
InChI Key |
LZEPFDKCZQKGBT-LWOQYNTDSA-N |
Isomeric SMILES |
C1CN2C[C@@H]1C(C2)N |
Canonical SMILES |
C1CN2CC1C(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)












